(E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime
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Overview
Description
(E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime is an organic compound that features a unique combination of functional groups, including a nitro group, a chlorophenylthio group, and an oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime typically involves multiple steps. One common method starts with the nitration of 4-chlorothiophenol to introduce the nitro group. This is followed by the formylation of the nitro compound to obtain 4-(4-chlorophenylthio)-3-nitrobenzaldehyde. The final step involves the conversion of the aldehyde to its oxime derivative using hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Oxidation: The oxime group can be oxidized to a nitroso compound using oxidizing agents like peracids.
Substitution: The chlorophenylthio group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Peracids such as m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Reduction: 4-(4-chlorophenylthio)-3-aminobenzaldehyde oxime.
Oxidation: 4-(4-chlorophenylthio)-3-nitrosobenzaldehyde oxime.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the oxime group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenylthio)-3-nitrobenzaldehyde oxime
- 4-(4-methylphenylthio)-3-nitrobenzaldehyde oxime
- 4-(4-fluorophenylthio)-3-nitrobenzaldehyde oxime
Uniqueness
(E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime is unique due to the presence of the chlorophenylthio group, which can influence its reactivity and interactions compared to other similar compounds. The specific combination of functional groups in this compound provides distinct chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C13H9ClN2O3S |
---|---|
Molecular Weight |
308.74 g/mol |
IUPAC Name |
(NZ)-N-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H9ClN2O3S/c14-10-2-4-11(5-3-10)20-13-6-1-9(8-15-17)7-12(13)16(18)19/h1-8,17H/b15-8- |
InChI Key |
MDDDHPZZRKOTJH-NVNXTCNLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)/C=N\O)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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